3-(3-Methoxypropyl)-1,1-dimethylurea
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Overview
Description
3-(3-Methoxypropyl)-1,1-dimethylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxypropyl group attached to the nitrogen atom of a dimethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxypropyl)-1,1-dimethylurea typically involves the reaction of 3-methoxypropylamine with dimethylcarbamoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
3-Methoxypropylamine+Dimethylcarbamoyl chloride→this compound+HCl
The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxypropyl)-1,1-dimethylurea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(3-formylpropyl)-1,1-dimethylurea.
Reduction: Formation of 3-(3-aminopropyl)-1,1-dimethylurea.
Substitution: Formation of various substituted ureas depending on the nucleophile used.
Scientific Research Applications
3-(3-Methoxypropyl)-1,1-dimethylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 3-(3-Methoxypropyl)-1,1-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. The dimethylurea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxypropyl)-1,1-dimethylurea: Unique due to its specific substitution pattern and functional groups.
3-(3-Methoxypropyl)-1,1-diethylurea: Similar structure but with ethyl groups instead of methyl groups.
3-(3-Methoxypropyl)-1,1-dipropylurea: Similar structure but with propyl groups instead of methyl groups.
Uniqueness
This compound is unique due to its specific combination of methoxypropyl and dimethylurea groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(3-methoxypropyl)-1,1-dimethylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-9(2)7(10)8-5-4-6-11-3/h4-6H2,1-3H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHYVSLPGNFXND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
409316-76-3 |
Source
|
Record name | 1-(3-methoxypropyl)-3,3-dimethylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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